molecular formula C37H38N2O6 B027413 Dehatrine CAS No. 19634-27-6

Dehatrine

Cat. No. B027413
CAS RN: 19634-27-6
M. Wt: 606.7 g/mol
InChI Key: LPFIPRSEXCVWTR-GDLZYMKVSA-N
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Description

Dehatrine is a chemical compound that belongs to the class of alkaloids. It is found in some species of plants, including the genus Ephedra. Dehatrine has been used for centuries in traditional medicine for its stimulant and thermogenic properties. In recent years, dehatrine has gained attention in scientific research for its potential applications in various fields, including medicine, sports, and agriculture.

Scientific Research Applications

Dehatrine as an Antimalarial Agent

Dehatrine, derived from the Indonesian medicinal plant Beilschmiedia madang, is primarily recognized for its antimalarial properties. The isolated bisbenzylisoquinoline alkaloid in dehatrine has shown significant inhibition of the growth of cultured Plasmodium falciparum K1 strain, a chloroquine-resistant malaria parasite. This activity is comparable to quinine, a well-known antimalarial drug (Kitagawa et al., 1993).

Phytochemistry of Dehatrine

In the study of Dehaasia triandra, a species related to the production of dehatrine, the separation of the basic fraction yielded two new bisbenzylisoquinoline alkaloids: dehatridine and dehatrine. These findings contribute to the phytochemical understanding of dehatrine and its related compounds (Lu, Ian-Lih, & Tsai Shiow-Plaw Leou, 1989).

Potential Applications in Pharmacokinetics and Pharmacodynamics

Dehatrine, like other alkaloids, may have broader implications in pharmacokinetics and pharmacodynamics. Studies on related alkaloids, such as cathinone and norephedrine, have shed light on their absorption, metabolism, and systemic effects in the body (Toennes et al., 2003). This kind of research could potentially be applied to dehatrine, contributing to a deeper understanding of its pharmacological profile and possible medical applications.

properties

CAS RN

19634-27-6

Product Name

Dehatrine

Molecular Formula

C37H38N2O6

Molecular Weight

606.7 g/mol

IUPAC Name

(14R)-9,20,21,25-tetramethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-1(30),3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-tridecaene

InChI

InChI=1S/C37H38N2O6/c1-39-15-13-25-20-34(42-4)36(43-5)37-35(25)29(39)17-23-8-11-30(40-2)32(18-23)44-26-9-6-22(7-10-26)16-28-27-21-33(45-37)31(41-3)19-24(27)12-14-38-28/h6-11,18-21,29H,12-17H2,1-5H3/t29-/m1/s1

InChI Key

LPFIPRSEXCVWTR-GDLZYMKVSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(O3)C=C76)OC)C=C5)OC)OC

SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(O3)C=C76)OC)C=C5)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(O3)C=C76)OC)C=C5)OC)OC

synonyms

dehatrine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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